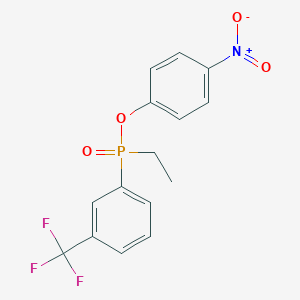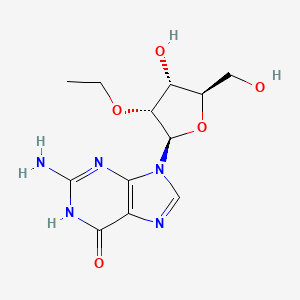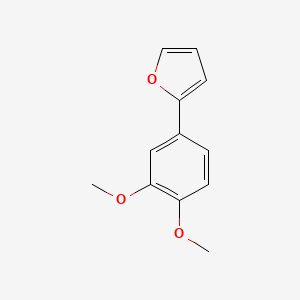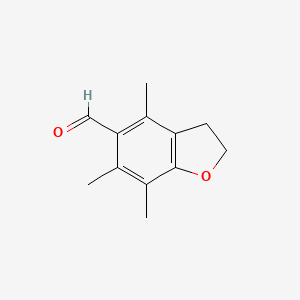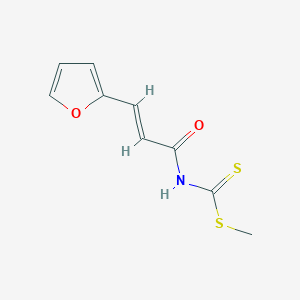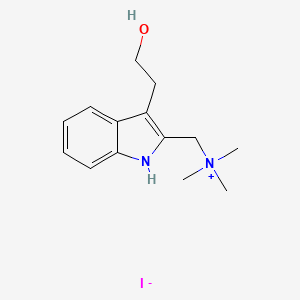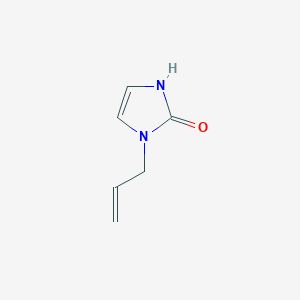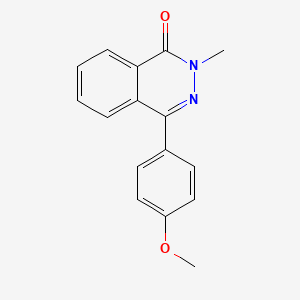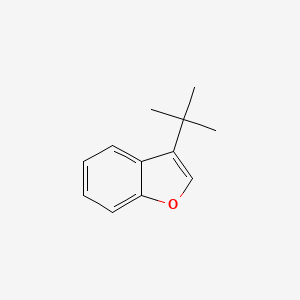![molecular formula C10H12BrN3 B12897115 8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12897115.png)
8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 8th position and a tert-butyl group at the 3rd position on the triazolopyridine ring
Vorbereitungsmethoden
The synthesis of 8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one with cyanoacetic acid derivatives in pyridine . The reaction conditions often include heating and the use of dehydrative aromatization in acidic media . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions, forming various fused ring systems.
Wissenschaftliche Forschungsanwendungen
8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of antiviral agents, such as triazavirin and remdesivir. Its structural features make it a valuable scaffold for designing new drugs.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in antiviral applications, it may inhibit viral replication by targeting viral enzymes . The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds, such as:
7,8-Dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines: These compounds have similar structural features but differ in the number and position of bromine atoms.
3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-ones: These compounds have nitro groups instead of bromine, leading to different reactivity and applications.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds have different substituents on the triazolopyridine ring, affecting their biological activity and chemical properties.
Eigenschaften
Molekularformel |
C10H12BrN3 |
|---|---|
Molekulargewicht |
254.13 g/mol |
IUPAC-Name |
8-bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C10H12BrN3/c1-10(2,3)9-13-12-8-7(11)5-4-6-14(8)9/h4-6H,1-3H3 |
InChI-Schlüssel |
ZOLZBCCPFKHXQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NN=C2N1C=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan](/img/structure/B12897036.png)
